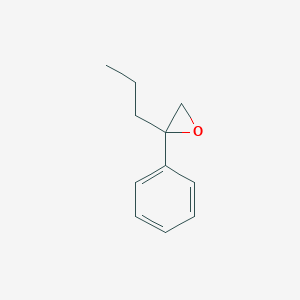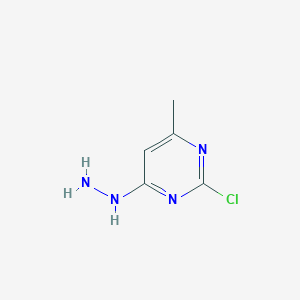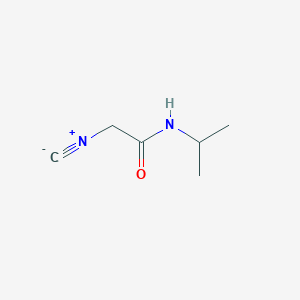
2-Phenyl-2-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-propyloxirane is an organic compound with the molecular formula C11H14O It is a member of the oxirane family, characterized by a three-membered epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propyloxirane can be synthesized through several methods. One common approach involves the reaction of phenylacetone with an appropriate epoxidizing agent. The reaction conditions typically include the use of a base and a solvent to facilitate the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-propyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction pathway and reagents used .
Applications De Recherche Scientifique
2-Phenyl-2-propyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-propyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Styrene oxide: Another epoxide with a phenyl group, but with different reactivity and applications
Uniqueness
2-Phenyl-2-propyloxirane is unique due to its specific structure, which combines a phenyl group with an oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-phenyl-2-propyloxirane |
InChI |
InChI=1S/C11H14O/c1-2-8-11(9-12-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
HTLMYYDZEUTJMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)



![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)







